1-(3-Chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)thiourea
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3,4,5-TRIMETHOXYPHENYL)THIOUREA is a thiourea derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of chloro, fluoro, and trimethoxy substituents on its phenyl rings, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3,4,5-TRIMETHOXYPHENYL)THIOUREA typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4,5-trimethoxyaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3,4,5-TRIMETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilization in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3,4,5-TRIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea
- N-(4-Fluorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea
- N-(3-Chloro-4-fluorophenyl)-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3,4,5-TRIMETHOXYPHENYL)THIOUREA is unique due to the presence of both chloro and fluoro substituents on one phenyl ring and trimethoxy substituents on the other. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H16ClFN2O3S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-21-13-7-10(8-14(22-2)15(13)23-3)20-16(24)19-9-4-5-12(18)11(17)6-9/h4-8H,1-3H3,(H2,19,20,24) |
InChI Key |
OABILRCNJRIDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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